5-(iodomethyl)-1H-pyrimidine-2,4-dione
Overview
Description
5-(iodomethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethyl)-1H-pyrimidine-2,4-dione typically involves the iodination of a precursor pyrimidine compound. One common method is the reaction of a 5-methylpyrimidine-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(iodomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonium acetate, thiourea, potassium cyanide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Methyl derivatives.
Substitution: Amino, thiol, or cyano derivatives.
Scientific Research Applications
5-(iodomethyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(iodomethyl)-1H-pyrimidine-2,4-dione involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of nucleic acid function. The compound may target specific molecular pathways involved in cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-1H-pyrimidine-2,4-dione
- 5-(bromomethyl)-1H-pyrimidine-2,4-dione
- 5-(fluoromethyl)-1H-pyrimidine-2,4-dione
Uniqueness
5-(iodomethyl)-1H-pyrimidine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halomethyl analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions and potentially more effective in biological applications .
Properties
IUPAC Name |
5-(iodomethyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQXRYCQXAYRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326513 | |
Record name | 5-iodomethyl-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-38-8 | |
Record name | NSC529484 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-iodomethyl-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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